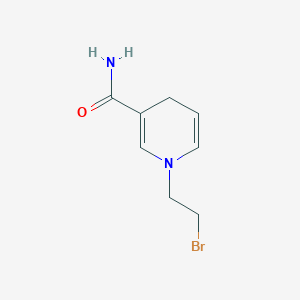
1-(2-bromoethyl)-4H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-4H-pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromoethyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-4H-pyridine-3-carboxamide typically involves the bromination of an appropriate pyridine precursor. One common method is the reaction of 4H-pyridine-3-carboxamide with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the substitution of the hydroxyl group with a bromine atom, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromoethyl)-4H-pyridine-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-4H-pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-bromoethyl)-4H-pyridine-3-carboxamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromoethyl)-4-(bromomethyl)benzene
- 2-(2-Bromoethyl)-1,3-dioxolane
- 1-(2-Alkoxyethyl)-2-alkylpyrroles
Uniqueness
1-(2-Bromoethyl)-4H-pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity compared to other bromoethyl derivatives
Propiedades
Número CAS |
90002-51-0 |
|---|---|
Fórmula molecular |
C8H11BrN2O |
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H11BrN2O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h1,4,6H,2-3,5H2,(H2,10,12) |
Clave InChI |
JILAANQNQQXRID-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN(C=C1C(=O)N)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



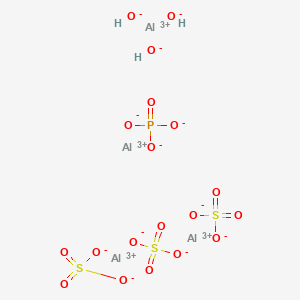
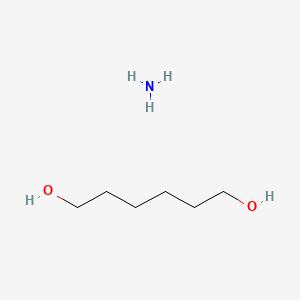
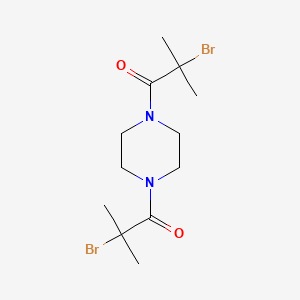
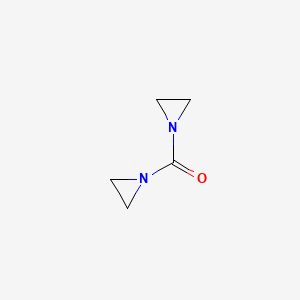
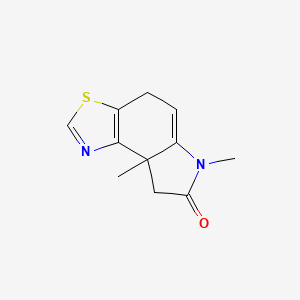
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)

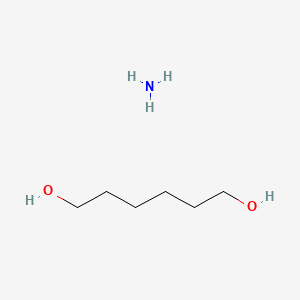
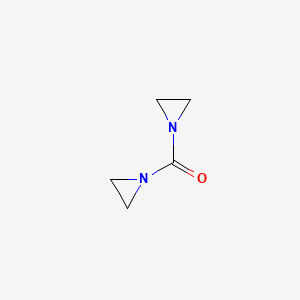
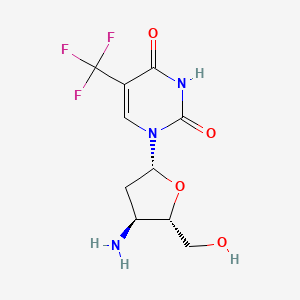
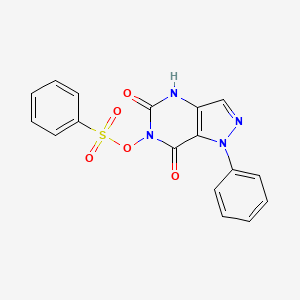

![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
